1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that features a thiazole ring, a piperidine ring, and an acetyl group. Thiazole rings are known for their aromaticity and are found in many biologically active compounds
Properties
IUPAC Name |
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-7-13-12(18-8)14-11(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPESQADNTYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds used in cancer therapy.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
